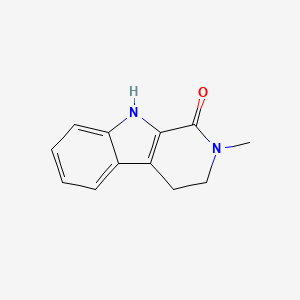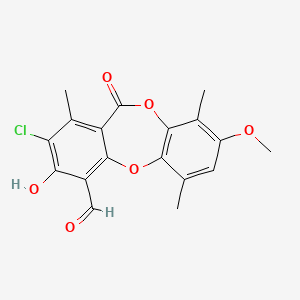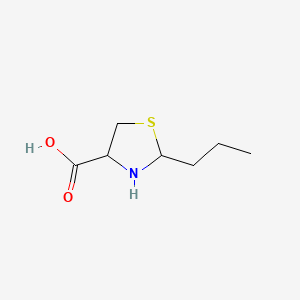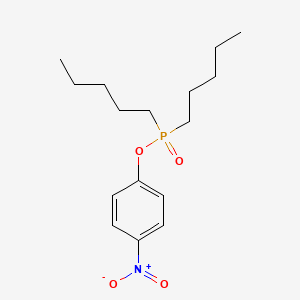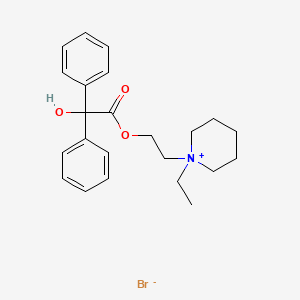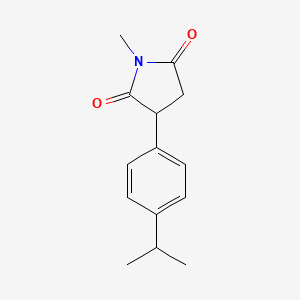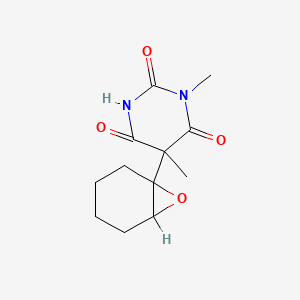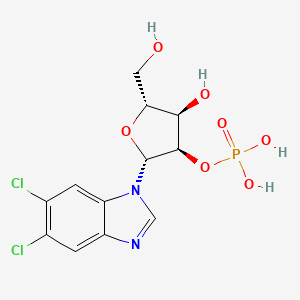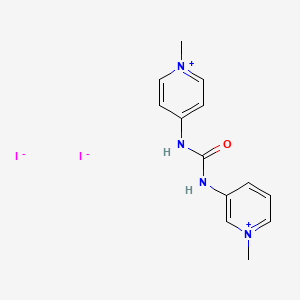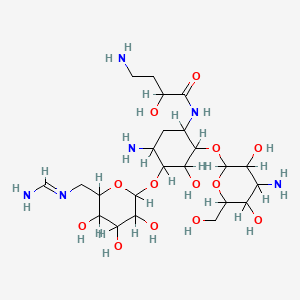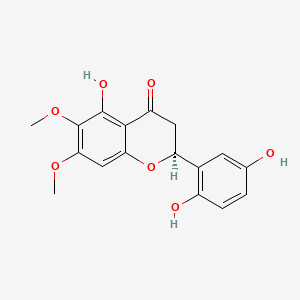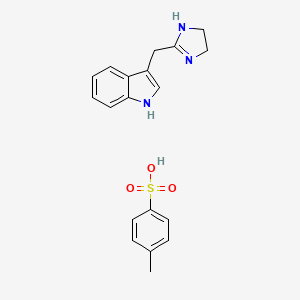![molecular formula C21H23N3O7 B1202428 4-[(2-aminoacetyl)-[(2S)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid CAS No. 80049-85-0](/img/no-structure.png)
4-[(2-aminoacetyl)-[(2S)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of chemicals that are of significant interest in the field of organic chemistry and molecular science due to their complex structure and potential for diverse chemical reactivity and properties. Research in this area explores the synthesis, characterization, and analysis of similar compounds to understand their physical, chemical, and molecular properties.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, including condensation, cycloaddition, and functional group transformations. For example, compounds similar to the one described have been synthesized through reactions like the de Mayo reaction, which combines intermolecular [2+2]-photocycloaddition and subsequent fragmentation reactions (Petz et al., 2019).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using spectroscopic methods like FT-IR, NMR, and X-ray diffraction studies. These methods provide detailed information on the molecular geometry, bond lengths, and angles, crucial for understanding the compound's reactivity and properties (Rahul Raju et al., 2015).
Wissenschaftliche Forschungsanwendungen
1. Spectroscopic and Structural Investigations
4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid has been synthesized and analyzed using various spectroscopic methods like FT-IR, NMR, and X-ray diffraction. These techniques are crucial for confirming the molecular structure and understanding the vibrational wavenumbers, molecular interactions, and stability arising from hyper-conjugative interactions and charge delocalization within the molecule (Raju et al., 2015).
2. Synthesis of 4-Oxobutenoic Acids
Research on the microwave-assisted synthesis of 4-oxo-2-butenoic acids shows their role as biologically active species and intermediates for further derivatization. This work provides methods for synthesis across a broad range of substrates, enhancing our understanding of the chemical properties and potential applications of compounds like 4-[(2-aminoacetyl)-[(2S)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid (Uguen et al., 2021).
3. Nonlinear Optical Materials and Biological Activities
4 – [(2, 6 – dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid and its derivatives have been studied for their nonlinear optical materials properties. Theoretical calculations and molecular docking studies suggest that these compounds have potential biological activities, especially in inhibiting Placenta growth factor, which is significant for understanding their pharmacological importance (Vanasundari et al., 2018).
4. Synthesis of Cyclic γ-Aminobutyric Acid Analogues
The synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, which are additionally substituted at the 4-position, highlights the chemical versatility and potential for creating novel compounds with specific biological activities (Petz et al., 2019).
5. Fluorescent Probes for β-Amyloid
A novel fluorescent probe for β-amyloids was synthesized involving 4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-ylamino} ethoxy)-4-oxobutanoic acid. This highlights the compound's potential in biomedical research, particularly in the study of Alzheimer's disease (Fa et al., 2015).
Safety And Hazards
This compound is not intended for human or veterinary use and is typically used for research purposes. Specific safety and hazard information is not available in the search results.
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
80049-85-0 |
|---|---|
Produktname |
4-[(2-aminoacetyl)-[(2S)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |
Molekularformel |
C21H23N3O7 |
Molekulargewicht |
429.4 g/mol |
IUPAC-Name |
4-[(2-aminoacetyl)-[(2S)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C21H23N3O7/c1-12-9-20(29)31-16-10-13(4-5-14(12)16)23-8-2-3-15(23)21(30)24(18(26)11-22)17(25)6-7-19(27)28/h4-5,9-10,15H,2-3,6-8,11,22H2,1H3,(H,27,28)/t15-/m0/s1 |
InChI-Schlüssel |
VOSFIHBJXBHUAL-HNNXBMFYSA-N |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N3CCC[C@H]3C(=O)N(C(=O)CCC(=O)O)C(=O)CN |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N3CCCC3C(=O)N(C(=O)CCC(=O)O)C(=O)CN |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N3CCCC3C(=O)N(C(=O)CCC(=O)O)C(=O)CN |
Synonyme |
7-(succinyl-Gly-Pro)-4-methylcoumarinamide 7-SGPMC 7-succinylglycyl-prolyl-4-methylcoumaryl-7-amide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



